molecular formula C10H16N4O4 B2364132 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]aceticacid CAS No. 1372405-93-0

2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]aceticacid

Cat. No.: B2364132
CAS No.: 1372405-93-0
M. Wt: 256.262
InChI Key: AQQQUHVIHLWEMT-UHFFFAOYSA-N
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Description

2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]aceticacid is a synthetic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable component in many synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]aceticacid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of anhydrous solvents and specific catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high throughput. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product from reaction by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]aceticacid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]aceticacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]aceticacid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]aceticacid lies in its triazole ring, which imparts stability and reactivity, making it a versatile compound for various applications. The presence of the 2-methylpropan-2-yl group further enhances its chemical properties and potential biological activities .

Properties

IUPAC Name

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)11-4-7-5-14(13-12-7)6-8(15)16/h5H,4,6H2,1-3H3,(H,11,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQQUHVIHLWEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN(N=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372405-93-0
Record name 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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